

Inter-laboratory validation of a Thioridazine LC-MS/MS assay

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An Inter-Laboratory Comparison Guide for the Validation of a Thioridazine LC-MS/MS Assay

For researchers, scientists, and professionals in drug development, the reproducibility and reliability of bioanalytical methods are paramount. This guide provides a comprehensive comparison of an inter-laboratory validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Thioridazine in human plasma. The data presented herein, while illustrative, is based on established validation parameters from regulatory guidelines such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]

Objective Comparison of Assay Performance

An inter-laboratory study was simulated to assess the robustness and transferability of a standardized Thioridazine LC-MS/MS assay. Three independent laboratories (designated as Lab A, Lab B, and Lab C) participated in the validation, following a common protocol. The key performance characteristics are summarized below.

Table 1: Summary of Linearity and Sensitivity Data



| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
|--|--------------|--------------|--------------|------------------------|
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 | > 0.996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | Signal-to-Noise > |
| LLOQ Accuracy (% bias) | 5.2 | -3.8 | 4.5 | Within ±20% |
| LLOQ Precision (%RSD) | 8.9 | 11.2 | 9.8 | ≤ 20% |

Table 2: Inter-Laboratory Accuracy and Precision

| Quality Control Sample | Concentrati on (ng/mL) | Laboratory A (% bias, %RSD) | Laboratory B (% bias, %RSD) | Laboratory C (% bias, %RSD) | Acceptance Criteria (% bias, %RSD) |
|------------------------------|---------------------------|-----------------------------------|-----------------------------------|-----------------------------------|---|
| Low QC | 3 | (4.1, 6.8) | (-2.5, 8.1) | (3.5, 7.2) | (±15%, ≤15%) |
| Mid QC | 50 | (2.8, 4.5) | (1.9, 5.3) | (2.2, 4.9) | (±15%, ≤15%) |
| High QC | 800 | (-1.5, 3.1) | (-0.8, 4.2) | (-1.1, 3.6) | (±15%, ≤15%) |

Table 3: Matrix Effect and Recovery



| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
|----------------------------------|--------------|--------------|--------------|-----------------------------|
| Matrix Factor (IS Normalized) | 0.98 | 1.03 | 0.99 | %RSD ≤ 15% |
| Recovery (%) | 92.5 | 94.1 | 93.3 | Consistent and reproducible |

Experimental Protocols

A standardized protocol was distributed to all participating laboratories to ensure consistency in the validation process.

Sample Preparation: Liquid-Liquid Extraction

- To 100 μ L of human plasma, add 10 μ L of Thioridazine-d3 internal standard (IS) working solution (1 μ g/mL).
- Add 25 μL of 1 M sodium hydroxide to alkalinize the sample.
- Add 600 μL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography: A standardized C18 column (e.g., 100 x 2.1 mm, 2.6 μ m) was used across all labs.
- Mobile Phase A: 0.1% Formic Acid in Water



- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution: A 5-minute gradient was employed, starting at 5% B and ramping up to 95% B.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used.
- MRM Transitions:
 - Thioridazine: Precursor Ion > Product Ion (specific m/z values to be optimized on each instrument)
 - Thioridazine-d3 (IS): Precursor Ion > Product Ion (specific m/z values to be optimized on each instrument)

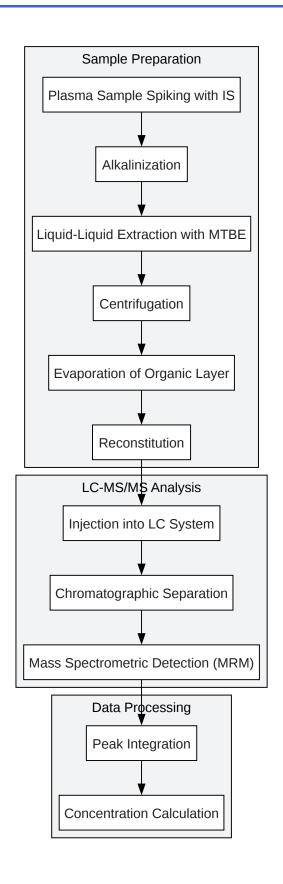
Validation Procedures

The validation was conducted in accordance with established bioanalytical method validation guidelines.[1][4] Key parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

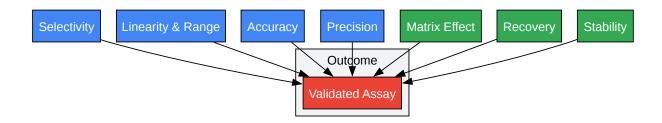




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Caption: Experimental workflow for Thioridazine analysis.





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Caption: Logical relationship of validation parameters.

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